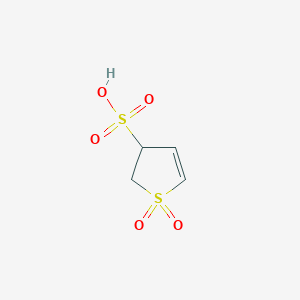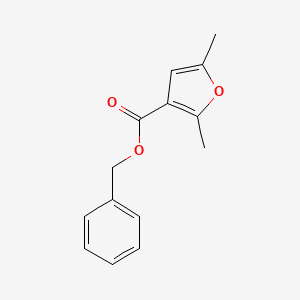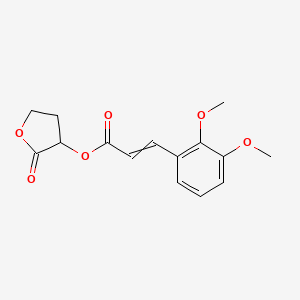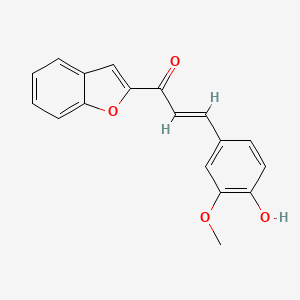![molecular formula C19H18N2OS B10803570 (E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B10803570.png)
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one is a synthetic organic compound with a complex structure. It features a thiazine ring, a phenyl group, and a propenone moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenyl-3-phenylprop-2-en-1-one with 2-aminothiazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or microwave-assisted synthesis can be employed to enhance reaction rates and yields. These methods also allow for better control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl and thiazine rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(4-methylthiazol-2-ylamino)phenyl]-3-phenylprop-2-en-1-one
- (E)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylamino)phenyl]-3-phenylprop-2-en-1-one
Uniqueness
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of a thiazine ring and a propenone moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H18N2OS/c22-18(12-7-15-5-2-1-3-6-15)16-8-10-17(11-9-16)21-19-20-13-4-14-23-19/h1-3,5-12H,4,13-14H2,(H,20,21)/b12-7+ |
InChI Key |
OCMZYQNADQMXCV-KPKJPENVSA-N |
Isomeric SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B10803496.png)
![3-[(4-Morpholin-4-ylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B10803499.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10803529.png)

![3,5-Dimethyl-4-[(1-phenylbenzimidazol-2-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B10803534.png)

![1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one](/img/structure/B10803551.png)



![[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-pyridyl)methanone](/img/structure/B10803566.png)
![N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10803581.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B10803588.png)
![N-(4-ethylphenyl)-2-[[4-imino-5-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B10803606.png)
